

Addressing the discrepancy between in vitro and in vivo results for Celgosivir

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Compound of Interest

Compound Name: Celgosivir

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Celgosivir Technical Support Center

Welcome to the **Celgosivir** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vitro and in vivo experiments with **Celgosivir**.

Frequently Asked Questions (FAQs)

Q1: What is **Celgosivir** and what is its primary mechanism of action?

Celgosivir (6-O-butanoyl castanospermine) is an oral prodrug of castanospermine, a naturally occurring iminosugar.^{[1][2]} Its primary mechanism of action is the inhibition of host α -glucosidase I, an enzyme in the endoplasmic reticulum (ER).^{[1][3][4]} This enzyme is crucial for the initial trimming of N-linked oligosaccharides on viral envelope glycoproteins.^{[1][5]} By inhibiting this process, **Celgosivir** disrupts the proper folding and maturation of viral glycoproteins, leading to the production of non-infectious virions and antiviral effects against a broad range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and HIV.^{[1][4][6]}

Q2: Why is there a significant discrepancy between the in vitro and in vivo results for **Celgosivir**?

While **Celgosivir** demonstrates potent antiviral activity in vitro, these results have not consistently translated into clinical efficacy in human trials.^{[3][7]} Several factors may contribute

to this discrepancy:

- **Timing of Treatment Initiation:** In many animal studies, treatment begins at or shortly after the time of viral infection.[3] In clinical settings, patients typically present after the onset of symptoms, when the viral load may already be declining.[3] Studies in mice have shown that **Celgosivir**'s efficacy is reduced when treatment is delayed until the peak of viremia.[8]
- **Dosing Regimen:** The pharmacokinetics of **Celgosivir**, which is rapidly converted to its active form, castanospermine, are critical.[2][5][9] Studies suggest that maintaining a minimum trough concentration (Cmin) of castanospermine is crucial for antiviral efficacy.[2][10] The dosing regimen used in the initial CELADEN clinical trial (twice daily) may not have maintained a sufficiently high Cmin compared to more effective regimens in mouse models (four times daily).[3][8]
- **Animal Models vs. Human Disease:** The most commonly used animal model for Dengue, the AG129 mouse, is immunodeficient (lacking interferon receptors) and does not fully replicate the human disease.[3] This can lead to pitfalls when extrapolating efficacy data to humans.[3]
- **Virus Strain and Cell Type Dependency:** The efficacy of **Celgosivir** can be dependent on the specific viral strain and the host cell type used in experiments.[3]

Q3: How does **Celgosivir**'s mechanism as a host-targeting antiviral influence its activity?

Celgosivir is a host-targeting antiviral, meaning it acts on host cellular machinery that the virus hijacks for its replication.[1][11] Specifically, it inhibits the host's ER α -glucosidases.[12] This mode of action has two significant implications:

- It provides a broad spectrum of activity against many enveloped viruses that rely on this glycosylation pathway.[4][6]
- It presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

The inhibition of α -glucosidase leads to misfolding of viral glycoproteins, such as the DENV non-structural protein 1 (NS1), causing them to be retained in the ER and targeted for

degradation.[13][14] This process can also modulate the host's unfolded protein response (UPR).[13]

Q4: What are the key pharmacokinetic parameters to consider for **Celgosivir**?

Celgosivir is a prodrug designed to improve the bioavailability of its active form, castanospermine.[1][5] Key pharmacokinetic takeaways are:

- **Rapid Conversion:** **Celgosivir** is rapidly and extensively converted to castanospermine in vivo.[9][15]
- **Half-life:** In humans, castanospermine has a relatively short half-life of approximately 2.5 hours.[9][15]
- **Cmin is Critical:** Preclinical data strongly suggest that the steady-state minimum concentration (Cmin) of castanospermine is a more critical determinant of in vivo efficacy than peak concentration (Cmax) or total exposure (AUC).[2][15][16]

Troubleshooting Guide

Issue: Potent in vitro activity is not translating to efficacy in our animal model.

- **Question:** Have you optimized the dosing schedule?
 - **Troubleshooting Tip:** A twice-daily (BID) dosing regimen may be insufficient. Mouse studies have shown that a four-times daily treatment regimen can significantly reduce viremia even when initiated at the peak of infection.[3] Consider increasing the dosing frequency to maintain the trough concentration of castanospermine above the target level.
- **Question:** When is the treatment being initiated?
 - **Troubleshooting Tip:** The therapeutic window for **Celgosivir** may be narrow. Efficacy is significantly higher when treatment is started early after infection.[13] If your model involves delaying treatment, the antiviral effect may be less pronounced.[8]
- **Question:** Is the animal model appropriate?

- Troubleshooting Tip: Be aware of the limitations of your animal model. The AG129 mouse model, while useful, is highly artificial.[3] Results may not perfectly predict human outcomes. Consider the specific DENV serotype and strain used, as efficacy can vary.[3]

Issue: High variability in survival and viremia data in our in vivo experiments.

- Question: How is the drug being administered?
 - Troubleshooting Tip: Oral gavage is the standard route. Ensure consistent administration technique and volume across all animals. **Celgosivir** is water-soluble. Confirm complete dissolution and stability of your formulation.
- Question: Are you accounting for primary vs. secondary infection models?
 - Troubleshooting Tip: **Celgosivir** has shown efficacy in both primary and antibody-dependent enhancement (ADE) models of DENV infection.[3][13] However, the immune response and viral clearance kinetics differ significantly between these models.[15] Ensure your experimental groups are well-defined and analyze the data accordingly.

Quantitative Data Summary

Table 1: In Vitro Efficacy of **Celgosivir**

Virus	Cell Line	Assay Type	IC50 / EC50	Reference
Dengue Virus (DENV-2)	-	-	0.2 μ M	[17]
Dengue Virus (DENV-1, 3, 4)	-	-	< 0.7 μ M	[17]
HIV-1	-	-	2.0 \pm 2.3 μ M	[17]
Bovine Viral Diarrhoea Virus (BVDV)	MDBK	Cytopathic Effect	47 μ M	[17]
Bovine Viral Diarrhoea Virus (BVDV)	MDBK	Plaque Assay	16 μ M	[17]
Bovine Viral Diarrhoea Virus (BVDV)	-	In Vitro Assay	1.27 μ M	[17]

Table 2: In Vivo Efficacy of **Celgosivir** in AG129 Mouse Model (Dengue Virus)

Dosing Regimen	Treatment Start	Outcome	Reference
50 mg/kg BID for 5 days	Day 0	100% protection from lethal infection	[2][17]
50 mg/kg BID for 5 days	48h post-infection	Increased survival	[2][13]
25 mg/kg BID	Day 0	Comparable efficacy to 50 mg/kg BID Castanospermine	[2][10]
100 mg/kg QD	Day 0	Less protective than BID regimens	[2]
33.3 mg/kg TID	-	Significant reduction in circulating viral RNA	[18]

Table 3: Pharmacokinetics of Castanospermine (Active Metabolite of **Celgosivir**)

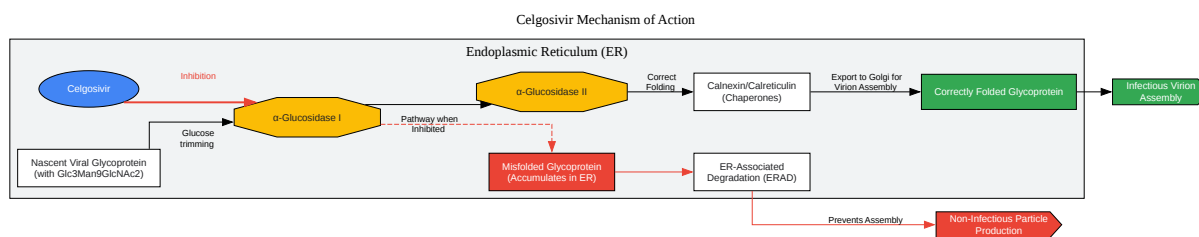
Species	Dosing Regimen (Celgosivir)	Mean Cmax	Mean Cmin	T 1/2	Reference
Human	400mg loading, then 200mg BID	5727 ng/mL (30.2 µM)	430 ng/mL (2.3 µM)	2.5 ± 0.6 hr	[9][15][16]
Mouse	50 mg/kg BID	-	Target trough: 400 ng/mL	-	[9]

Table 4: Overview of CELADEN Phase 1b Clinical Trial Results

Parameter	Celgosivir Group	Placebo Group	Outcome	Reference
Mean Virological Log Reduction (VLR)	-1.86 (SD 1.07)	-1.64 (SD 0.75)	Non-significant difference	[7][19]
Mean Area Under Fever Curve (AUC)	54.92 (SD 31.04)	40.72 (SD 18.69)	Non-significant difference	[7][19]
Conclusion	Celgosivir was safe and well-tolerated but did not significantly reduce viral load or fever burden at the tested dose. [4][19]			

Visualizations

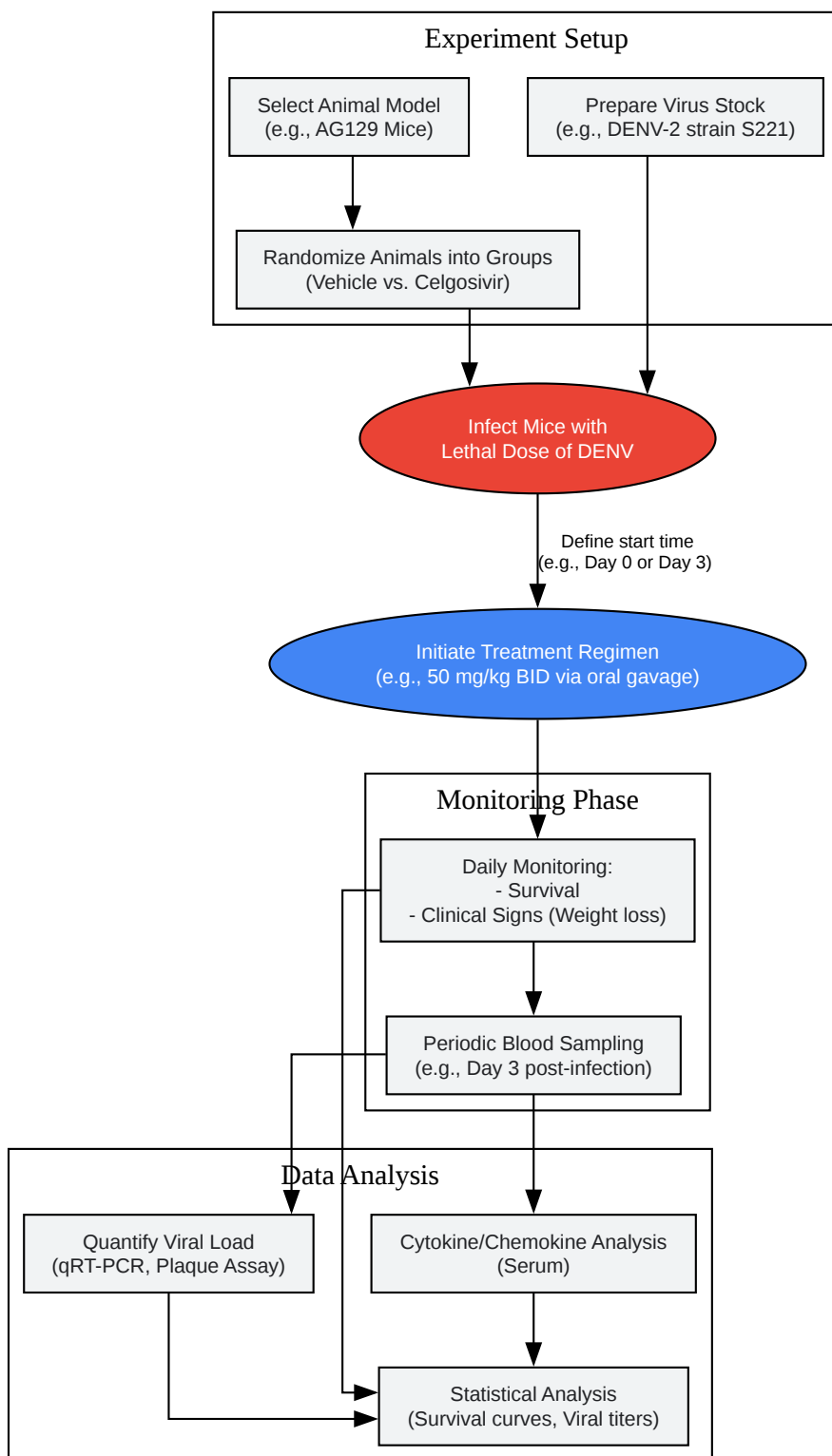
Signaling Pathway and Experimental Workflows



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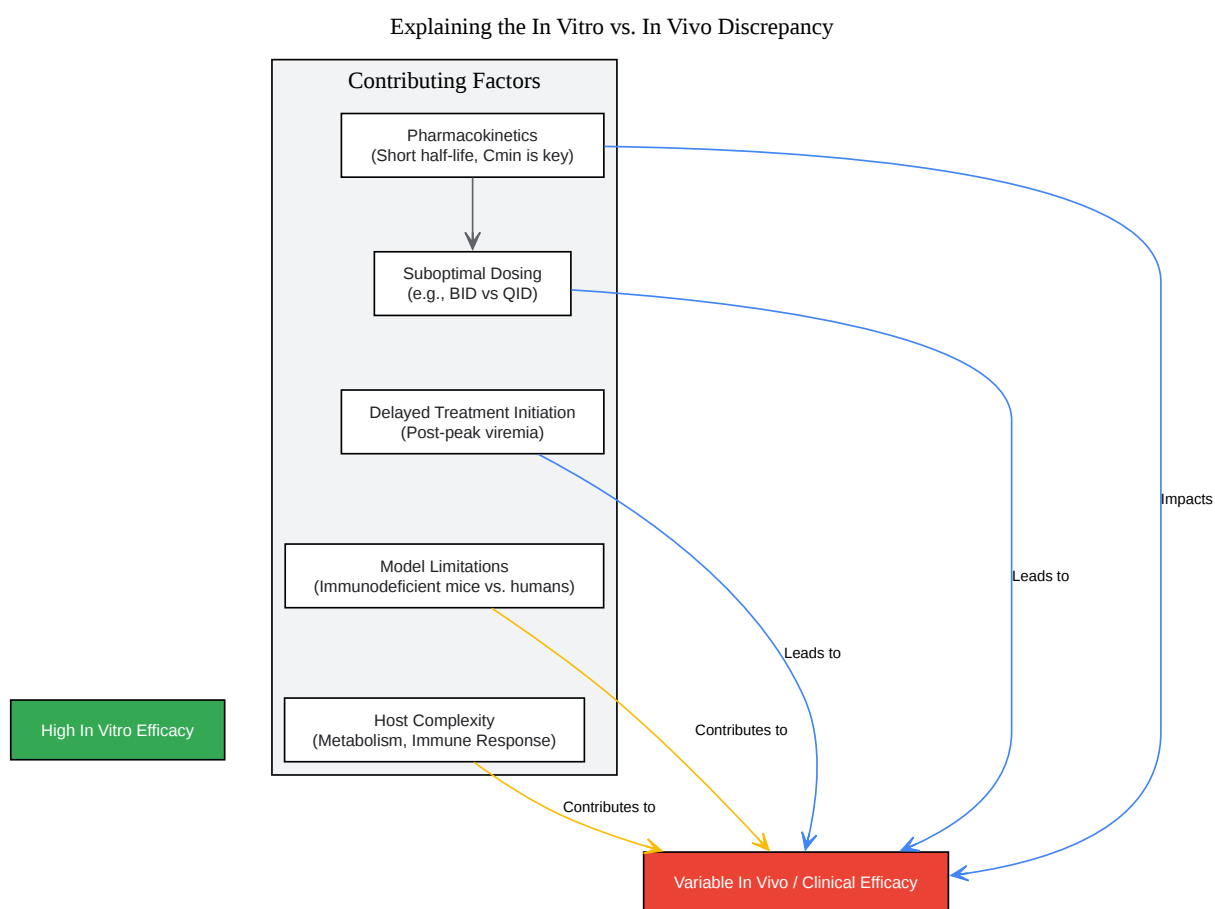
Caption: **Celgosivir** inhibits α -glucosidase I in the ER, disrupting glycoprotein folding.

Workflow for In Vivo Efficacy Study



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Caption: Standard workflow for assessing **Celgosivir** efficacy in a mouse dengue model.



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Caption: Key factors contributing to the **Celgosivir** in vitro vs. in vivo discrepancy.

Experimental Protocols

Protocol 1: In Vitro Plaque Reduction Neutralization Test (PRNT)

- **Cell Seeding:** Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
- **Compound Dilution:** Prepare serial dilutions of **Celgosivir** in serum-free media. A typical starting concentration might be 100 μ M.
- **Virus Preparation:** Dilute the dengue virus stock to a concentration that yields 50-100 plaques per well.
- **Incubation:** Mix the diluted virus with each concentration of **Celgosivir** (and a no-drug control) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.
- **Infection:** Remove the growth media from the Vero cells and inoculate the wells with the virus-drug mixture. Allow adsorption for 1-2 hours at 37°C.
- **Overlay:** Remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose or carboxymethylcellulose to restrict virus spread to adjacent cells.
- **Incubation:** Incubate the plates for 4-6 days at 37°C with 5% CO₂, allowing plaques to form.
- **Staining:** Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.
- **Quantification:** Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of **Celgosivir** that reduces the plaque count by 50% compared to the untreated virus control.

Protocol 2: In Vivo Dengue Virus Mouse Model

This protocol is a general guideline and should be adapted based on specific experimental goals and institutional IACUC regulations.

- Animals: Use AG129 mice (deficient in Type I and II interferon receptors), typically 6-8 weeks old.
- Virus Strain: Use a mouse-adapted DENV strain (e.g., DENV-2 S221) for lethal challenge models.
- Infection: Infect mice via intraperitoneal (IP) or intravenous (IV) injection with a predetermined lethal dose of the virus.
- Drug Formulation: Dissolve **Celgosivir** in sterile water or saline.
- Treatment:
 - Regimen: Based on preclinical data, a regimen of 25-50 mg/kg administered twice daily (BID) or four times daily is recommended over once-daily dosing.[2][8]
 - Administration: Administer via oral gavage.
 - Timing: Begin treatment on the day of infection (Day 0) for protection studies, or at a later time point (e.g., Day 3) to test therapeutic efficacy.[8]
- Monitoring:
 - Record survival and body weight daily for at least 14-21 days.
 - Collect blood samples (e.g., via retro-orbital or tail bleed) at specified time points (e.g., Day 3 or 4 post-infection) for viremia analysis.
- Endpoint Analysis:
 - Viremia: Isolate RNA from serum and perform qRT-PCR to quantify viral genome copies. A plaque assay on Vero cells can be used to quantify infectious virus particles.
 - Survival: Analyze survival data using Kaplan-Meier survival curves.

Protocol 3: Pharmacokinetic Analysis

- Dosing: Administer a single dose of **Celgosivir** to mice via oral gavage.

- Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
- Sample Processing: Process blood to collect plasma or serum and store at -80°C.
- Analysis:
 - Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of both **Celgosivir** and its active metabolite, castanospermine, in the samples.
- Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as C_{max} (peak concentration), T_{max} (time to peak concentration), AUC (area under the curve), and elimination half-life (T_{1/2}). For multiple-dose studies, C_{min} (trough concentration) can be determined.

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